3-[(3-Chlorophenyl)formamido]propanoic acid
Description
Properties
IUPAC Name |
3-[(3-chlorobenzoyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-8-3-1-2-7(6-8)10(15)12-5-4-9(13)14/h1-3,6H,4-5H2,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSWPDPVKYKRPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Chlorophenyl)formamido]propanoic acid typically involves the reaction of 3-chlorobenzoyl chloride with beta-alanine in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-[(3-Chlorophenyl)formamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Pharmaceutical Applications
1.1. Intermediate in Drug Synthesis
3-[(3-Chlorophenyl)formamido]propanoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its utility in developing non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. Its structure allows for modifications that can enhance the pharmacological properties of resultant compounds.
1.2. Anticancer Research
Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. Research has focused on synthesizing analogs that can inhibit specific cancer cell lines, thereby contributing to the development of targeted cancer therapies.
Case Study 1: Synthesis and Characterization
A study documented the synthesis of this compound through a multi-step process involving chlorobenzyl derivatives and malonic ester. The synthesized compound was characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its structure and purity levels exceeding 95% .
In a pharmacological study, derivatives of this compound were evaluated for their anti-inflammatory effects in vitro. The results demonstrated significant inhibition of inflammatory markers in treated cell lines compared to controls, suggesting potential therapeutic applications .
Mechanism of Action
The mechanism of action of 3-[(3-Chlorophenyl)formamido]propanoic acid involves its interaction with specific molecular targets and pathways. The chlorophenyl group may interact with enzymes or receptors, leading to modulation of their activity. The formamido and propanoic acid moieties may contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with 3-[(3-Chlorophenyl)formamido]propanoic acid, differing in substituent patterns, functional groups, or biological profiles:
Key Findings
Substituent Position and Bioactivity :
- The 3-chlorophenyl derivative (target compound) may exhibit distinct reactivity compared to its 4-chlorophenyl isomer (), as para-substitution often alters electronic effects and steric hindrance. For example, the 4-chloro isomer’s higher hazard profile (H318: eye damage) suggests increased reactivity or toxicity compared to the meta-substituted target .
- Dichloro derivatives (e.g., 3,5-diCl-4-OH in ) demonstrate selective antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting the importance of halogenation patterns in enhancing potency .
Functional Group Modifications: Replacement of the formamido group with a sulfamoyl group (e.g., 3-[(3-chloro-2-fluorophenyl)sulfamoyl]propanoic acid, ) introduces sulfonamide functionality, which may enhance binding to enzymes or receptors via hydrogen bonding . Hydroxyphenylpropanoic acids () are metabolites of dietary polyphenols, emphasizing how hydroxylation versus chlorination directs compounds toward metabolic pathways (e.g., dehydroxylation) or therapeutic effects (e.g., anticancer activity) .
Methoxy groups (e.g., 5-Cl-2-OCH₃ in ) enhance lipophilicity, which could improve membrane permeability but reduce water solubility .
Biological Activity
3-[(3-Chlorophenyl)formamido]propanoic acid, also known as AVA19189, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClN\O
- Molecular Weight : 233.64 g/mol
- CAS Number : 500191-89-9
This compound features a chlorophenyl group attached to a propanoic acid backbone through a formamido linkage, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate enzyme activities and receptor functions, leading to various physiological effects. The exact pathways involved are still under investigation but may include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes associated with metabolic pathways.
- Receptor Modulation : Interaction with receptors could alter signal transduction processes.
Case Studies and Research Findings
- Anti-inflammatory Activity :
- Antitumor Effects :
-
Neuroprotective Properties :
- Preliminary studies have suggested that this compound may offer neuroprotective effects by reducing oxidative stress in neuronal cells. This could have implications for neurodegenerative diseases such as Alzheimer's .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds was conducted:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 3-(4-Chlorophenyl)propanoic acid | Moderate anti-inflammatory | Cytokine inhibition |
| N-(3-Chlorophenyl)glycine | Antitumor | Apoptosis induction |
| 4-(Chlorophenyl)butyric acid | Neuroprotective | Oxidative stress reduction |
This table highlights how structural variations can lead to differing biological activities.
Q & A
Basic: What are the standard synthetic routes for 3-[(3-Chlorophenyl)formamido]propanoic acid, and how can reaction efficiency be optimized?
Methodological Answer:
The compound is synthesized via amide coupling between 3-chlorobenzamide derivatives and propanoic acid precursors. A typical approach involves:
- Reagents : Use carbodiimides (e.g., EDC or DCC) with NHS (N-hydroxysuccinimide) to activate the carboxylic acid group of propanoic acid .
- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
- Yield Optimization : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and adjust stoichiometry (1:1.2 molar ratio of acid to amine) .
Basic: Which spectroscopic techniques are critical for structural confirmation, and what key signals should researchers prioritize?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Amide I band (~1650 cm⁻¹, C=O stretch) and amide II band (~1550 cm⁻¹, N–H bend) .
- Mass Spectrometry : ESI-MS in negative mode for molecular ion [M−H]⁻ at m/z 242.6 (C₁₀H₉ClNO₃⁻) .
Advanced: How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting in NMR signals?
Methodological Answer:
- Signal Splitting : Use 2D NMR (COSY, HSQC) to differentiate between diastereotopic protons or conformational isomers. For example, amide proton splitting may arise from restricted rotation; variable-temperature NMR (25–60°C) can confirm this .
- Impurity Detection : Cross-validate with HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA) to rule out byproducts .
- Crystallography : Single-crystal X-ray diffraction (as in ) provides definitive bond-length and angle data to resolve ambiguities .
Advanced: What computational strategies predict the compound’s reactivity in biological or catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electron density maps (e.g., HOMO-LUMO gaps) to identify nucleophilic/electrophilic sites. Software like Gaussian 16 with B3LYP/6-31G(d) basis set is standard .
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., amidases or proteases). The 3-chlorophenyl group may exhibit π-π stacking with aromatic residues in active sites .
- MD Simulations : Assess stability in aqueous vs. lipid membranes (GROMACS) to predict bioavailability .
Basic: How does pH influence the stability of this compound in aqueous solutions?
Methodological Answer:
- Acidic Conditions (pH < 3) : Amide bond hydrolysis occurs, yielding 3-chlorobenzoic acid and β-alanine. Monitor via HPLC .
- Neutral/Basic Conditions (pH 7–9) : Stable for >24 hours at 25°C. Use phosphate buffer (50 mM) for long-term storage .
- Thermal Stability : TGA shows decomposition onset at ~200°C, confirmed by DSC (endothermic peak) .
Advanced: What experimental designs are optimal for studying its potential as an enzyme inhibitor?
Methodological Answer:
- Kinetic Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure inhibition of proteases. Calculate IC₅₀ via dose-response curves .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to target enzymes like trypsin or chymotrypsin .
- Mutagenesis Studies : Compare inhibition efficacy against wild-type vs. mutant enzymes (e.g., substituting Phe with Ala in active sites) .
Advanced: How can researchers address discrepancies in bioactivity data across different studies?
Methodological Answer:
- Standardize Assay Conditions : Control variables like solvent (DMSO concentration ≤1%), temperature (37°C), and cell lines (e.g., HEK293 vs. HeLa) .
- Metabolite Profiling : Use LC-MS to identify degradation products that may confound results .
- Cross-Validate with Orthogonal Methods : Pair enzymatic assays with SPR (surface plasmon resonance) for binding validation .
Basic: What are the safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing .
- Spill Management : Neutralize with 10% sodium bicarbonate, then adsorb with vermiculite .
- Waste Disposal : Collect in halogenated waste containers; incinerate at >1000°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
